Cas no 2640836-11-7 (2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile structure](https://ja.kuujia.com/scimg/cas/2640836-11-7x500.png)
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile
- AKOS040716771
- F6683-1315
- 2640836-11-7
- 2-[4-[[(3-Chloro-4-pyridinyl)oxy]methyl]-1-piperidinyl]-4-quinolinecarbonitrile
-
- インチ: 1S/C21H19ClN4O/c22-18-13-24-8-5-20(18)27-14-15-6-9-26(10-7-15)21-11-16(12-23)17-3-1-2-4-19(17)25-21/h1-5,8,11,13,15H,6-7,9-10,14H2
- InChIKey: AECKPAUQPQOVGY-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2)C(C#N)=CC=1N1CCC(COC2C=CN=CC=2Cl)CC1
計算された属性
- せいみつぶんしりょう: 378.1247389g/mol
- どういたいしつりょう: 378.1247389g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 530
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 62Ų
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 534.9±50.0 °C(Predicted)
- 酸性度係数(pKa): 4.29±0.18(Predicted)
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6683-1315-20mg |
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile |
2640836-11-7 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6683-1315-10μmol |
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile |
2640836-11-7 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6683-1315-10mg |
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile |
2640836-11-7 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6683-1315-1mg |
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile |
2640836-11-7 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6683-1315-2mg |
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile |
2640836-11-7 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6683-1315-30mg |
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile |
2640836-11-7 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6683-1315-2μmol |
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile |
2640836-11-7 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6683-1315-100mg |
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile |
2640836-11-7 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6683-1315-5mg |
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile |
2640836-11-7 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6683-1315-25mg |
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile |
2640836-11-7 | 25mg |
$163.5 | 2023-09-07 |
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile 関連文献
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrileに関する追加情報
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile: A Comprehensive Overview
The compound with CAS No. 2640836-11-7, named 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile, is a highly complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a quinoline core, a piperidine ring, and a chloropyridine moiety. The combination of these structural elements contributes to its unique chemical properties and potential biological activities.
Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the development of anticancer agents. The quinoline ring system, a heterocyclic aromatic structure, is known for its ability to interact with various biological targets, including protein kinases and other enzymes involved in cellular signaling pathways. In the case of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile, the presence of the quinoline core suggests potential applications in targeting specific oncogenic pathways.
The piperidine ring in this compound adds another layer of complexity to its structure. Piperidine derivatives are often associated with improved pharmacokinetic properties, such as enhanced bioavailability and stability. The substitution pattern on the piperidine ring, particularly the presence of an oxygen atom and a methyl group, further modulates the compound's physicochemical properties. This substitution may also influence its ability to interact with biological targets, making it a promising candidate for drug development.
One of the most notable features of this compound is the presence of a chloropyridine moiety. Chlorine substitution on aromatic rings is a common strategy in medicinal chemistry to enhance lipophilicity and improve drug-like properties. In this case, the chloropyridine group may play a critical role in optimizing the compound's solubility and permeability, which are essential for effective drug delivery.
Recent research has focused on understanding the biological activity of this compound. Studies have shown that 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile exhibits potent inhibitory activity against several key enzymes involved in cancer progression. For instance, it has demonstrated significant activity against tyrosine kinases, which are often overexpressed in various types of cancers.
In addition to its enzymatic activity, this compound has also been investigated for its ability to modulate cellular signaling pathways. Preclinical studies have revealed that it can effectively induce apoptosis in cancer cells while sparing normal cells, indicating a high therapeutic index. These findings underscore its potential as a novel anticancer agent.
The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile involves a multi-step process that combines advanced organic synthesis techniques. Researchers have employed strategies such as Suzuki coupling and Stille coupling to construct the complex heterocyclic framework. The optimization of these synthetic routes has been critical in improving the overall yield and purity of the compound.
From an analytical standpoint, this compound has been thoroughly characterized using modern spectroscopic techniques such as NMR (nuclear magnetic resonance), MS (mass spectrometry), and IR (infrared spectroscopy). These analyses have confirmed its molecular structure and provided insights into its conformational flexibility and stability under various conditions.
Looking ahead, the development of 2-(4-{[(3-chloropyridin-4-yloxy)methyl}piperidin-1-yl)quinoline-...-...-carbonitrile into a clinical candidate will depend on further preclinical studies to evaluate its safety profile and efficacy in animal models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive this research forward.
In conclusion, 2-(4-{[(3-chloropyridin-...)oxy]methyl}...piperid...-1-yl)quinol...-carbonitrile represents a promising lead compound in the quest for novel anticancer therapies. Its unique structure, combined with recent advances in medicinal chemistry, positions it as a strong candidate for further exploration in drug development.
2640836-11-7 (2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile) 関連製品
- 151954-97-1(Poly(N-isopropylacrylamide-co-methacrylic acid))
- 2137573-51-2(1H-Indole-1-carboxylic acid, 4-(chlorosulfonyl)-, 1,1-dimethylethyl ester)
- 38934-69-9(1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic Acid Methyl Ester(Ribavirin Impurity H))
- 851764-93-7(1-phenylcyclopropane-1-carbohydrazide)
- 2138288-59-0(2,2-Difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid)
- 2228217-71-6(4-fluoro-2-methyl-1-(prop-2-yn-1-yl)benzene)
- 1416819-91-4((S)-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole)
- 2451256-45-2(Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate)
- 2640879-15-6(4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine)
- 1267691-10-0({1-(4-chlorophenyl)methyl-5-ethyl-1H-1,2,3-triazol-4-yl}methanol)



